![molecular formula C11H20ClNO2 B3326753 Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 28345-57-5](/img/structure/B3326753.png)
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Overview
Description
“Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 28345-57-5 . It has a molecular weight of 233.74 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.74 . It is a powder and is stored at a temperature of 4°C . The compound’s InChI code is 1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H , which provides information about its molecular structure.Scientific Research Applications
Antifolate and Antitumor Activity
- Synthesis and Antifolate Evaluation : A study by Reynolds et al. (2001) involved synthesizing a compound related to Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride, which was tested for antifolate and antitumor activities. Unfortunately, it proved ineffective against dihydrofolate reductase and several tumor cell lines (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Synthesis and Evaluation of Antiprotozoal and Anti-Plasmodial Activities
- Synthesis of New Esters and Oximes : Seebacher et al. (2006) synthesized new derivatives, including esters of bicyclo[2.2.2]octan-2-ols and O-methyl oximes. Their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum were evaluated, and structure-activity relationships were discussed (Seebacher, Schlapper, Brun, Kaiser, Saf, & Weis, 2006).
- Antiprotozoal Activity of Bicyclic Diamines : Faist et al. (2013) studied ω-Aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines for their antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The study revealed promising antiprotozoal activity and selectivity in some synthesized compounds (Faist, Seebacher, Kaiser, Brun, Saf, & Weis, 2013).
Synthesis and Structural Studies
- Synthesis of Bicyclic Skeleton-Based Amino Acids : Yeo et al. (2006) explored the synthesis of ε-amino acids based on bicyclic skeletons, demonstrating applications in solid-phase synthesis (Yeo, Jeong, Han, Kim, & Jeong, 2006).
- Structural Study of Azabicyclo[2.2.2]octane Derivatives : Arias-Pérez et al. (2001) synthesized and analyzed a series of esters derived from azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, contributing to our understanding of the structural properties of such compounds (Arias-Pérez, Cosme, Gálvez, Santos, Martínez-Ripoll, & Matesanz, 2001).
Miscellaneous Applications
- Enantioseparation Studies : Harnisch et al. (2019) investigated the enantioseparation of bicyclic β-amino acids using capillary electrophoresis, showcasing the analytical applications of such compounds (Harnisch, Ilisz, Fülöp, Szakonyi, Kiss, Péter, & Scriba, 2019).
- Inductive Effects in Molecules : Exner and Böhm (2002) studied the inductive effects in molecules like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing insight into the electronic properties of these compounds (Exner & Böhm, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to prevent exposure and response measures in case of exposure .
properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPROTAKRQAPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



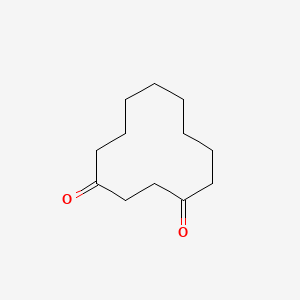
![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)
![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)
![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)
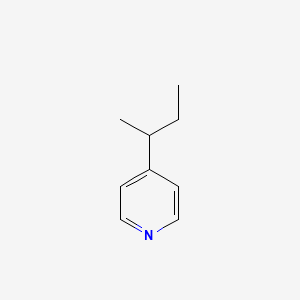


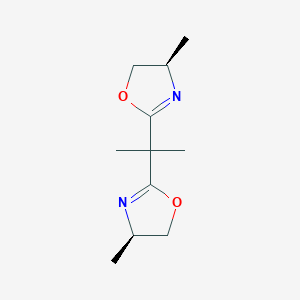

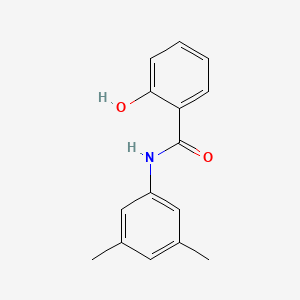
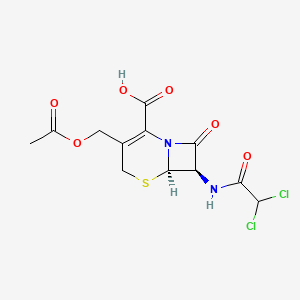


![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)